![molecular formula C16H31ClO7 B2586481 Cl-C6-PEG4-O-CH2COOH CAS No. 1799506-30-1](/img/structure/B2586481.png)
Cl-C6-PEG4-O-CH2COOH
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Overview
Description
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PROTAC linker that can be used in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is often used in medical research, drug-release, nanotechnology, and new materials research .
Synthesis Analysis
Cl-C6-PEG4-O-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is often used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .Molecular Structure Analysis
The molecular formula of Cl-C6-PEG4-O-CH2COOH is C16H31ClO7 . It has a molecular weight of 370.87 . The functional groups present in this compound are Acid and Chloride .Chemical Reactions Analysis
As a PROTAC linker, Cl-C6-PEG4-O-CH2COOH plays a crucial role in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Cl-C6-PEG4-O-CH2COOH has a molecular weight of 370.87 and a molecular formula of C16H31ClO7 . It is soluble in DMSO and Ethanol . It should be stored at -5°C, kept dry, and avoid sunlight .Scientific Research Applications
Drug Delivery and Release
Nanotechnology
Polymer Synthesis and Coatings
Peptide Synthesis Support
Ligand Development
Biodegradable Polymers
Mechanism of Action
Target of Action
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of Cl-C6-PEG4-O-CH2COOH involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Cl-C6-PEG4-O-CH2COOH is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .
Result of Action
The result of the action of Cl-C6-PEG4-O-CH2COOH is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .
Action Environment
The action environment of Cl-C6-PEG4-O-CH2COOH is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.
Future Directions
Cl-C6-PEG4-O-CH2COOH is a promising compound in the field of medical research, drug-release, nanotechnology, and new materials research . Its use as a PROTAC linker in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) suggests potential applications in the development of new therapeutic strategies .
properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRQJQUHILRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cl-C6-PEG4-O-CH2COOH |
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